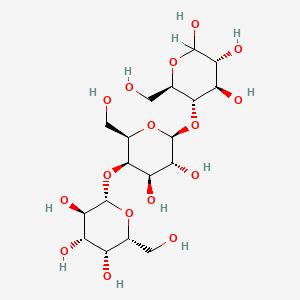

4'-O-beta-D-galactosyl-D-lactose

Description

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17+,18+/m1/s1 |

InChI Key |

FYGDTMLNYKFZSV-YXENHOCSSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Synonyms |

4'-galacto-oligosaccharide 4'-galactooligosaccharide 4'-GL O-beta-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-4)-D-glucose |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Linkage Diversity

Table 1: Structural Comparison of Selected Oligosaccharides

*Calculated based on trisaccharide formula.

Enzymatic Digestibility

- Lactose : Hydrolyzed by intestinal lactase into glucose and galactose .

- This compound : Likely resistant to lactase due to extended galactose chain, enhancing its prebiotic role .

- 3-O-Methyl-Lactose : Methylation at glucose’s 3-OH prevents lactase cleavage, used to assess lactase activity .

- α-D-Galactopyranosyl-(1→4)-D-Glucose: Alpha-linkage renders it indigestible by human enzymes, unlike beta-linked GOS .

Prebiotic Activity

- Commercial GOS (β(1→4) dominant) : Promote Bifidobacterium growth but less effective for Lactobacillus .

- Lb-GOS (β(1→6)/β(1→3) dominant) : Superior fermentation by Lactobacillus due to β(1→6) linkages .

Table 2: Key Research Insights

Q & A

Q. Basic Research Focus

- NMR spectroscopy : 1D H and C NMR can identify the β-(1→4) linkage via characteristic anomeric proton signals (δ 4.4–4.6 ppm) and glycosidic carbon shifts (δ 100–105 ppm) .

- Mass spectrometry : High-resolution MS (e.g., ESI-QTOF) confirms the molecular ion [M+Na]+ at m/z 527.16 .

- X-ray crystallography : Resolves the 3D conformation of the galactosyl-glucose moiety .

How does the stability of 4'-O-β-D-galactosyl-D-lactose vary under different pH and temperature conditions?

Q. Advanced Research Focus

- Thermal stability : Degrades above 60°C, with a half-life of 2 hours at 70°C (pH 7.0) .

- Acidic conditions : Hydrolyzes to D-galactose and D-glucose below pH 4.0, mimicking lactose behavior .

- Storage : Stable at -20°C in lyophilized form for >12 months; aqueous solutions require stabilizers (e.g., 0.02% sodium azide) to prevent microbial degradation .

What are the key challenges in scaling up enzymatic production of 4'-O-β-D-galactosyl-D-lactose for preclinical studies?

Q. Advanced Research Focus

- Enzyme immobilization : Free enzymes lose activity after 5 cycles; silica- or chitosan-based supports improve reusability (retaining 80% activity after 10 cycles) .

- Byproduct formation : Unreacted lactose and monosaccharides must be removed via nanofiltration or size-exclusion chromatography .

- Cost : Recombinant enzyme production in E. coli reduces costs by 30% compared to fungal sources .

How can researchers assess the prebiotic efficacy of 4'-O-β-D-galactosyl-D-lactose in vitro?

Q. Basic Research Focus

- Microbial fermentation assays : Co-culture with Bifidobacterium and Lactobacillus strains, measuring short-chain fatty acid (SCFA) production via GC-MS .

- Growth kinetics : Compare optical density (OD600) of probiotic strains in media containing 4'-O-β-D-galactosyl-D-lactose vs. controls .

- Metabolomics : Track galactose utilization pathways using C-labeled substrates .

What mechanistic insights explain the regioselectivity of β-D-galactosidases in synthesizing 4'-O-β-D-galactosyl-D-lactose?

Q. Advanced Research Focus

- Active site topology : Enzymes with a deep catalytic pocket (e.g., L. delbrueckii subsp. bulgaricus) favor β-(1→4) linkages due to steric constraints .

- Substrate docking simulations : Molecular dynamics reveal hydrogen bonding between galactose C4-OH and enzyme residues (e.g., Glu127 in Bacillus circulans) .

- Mutagenesis studies : Truncating loop regions near the active site can shift selectivity toward β-(1→6) linkages .

What are the emerging applications of 4'-O-β-D-galactosyl-D-lactose derivatives in glycobiology?

Q. Advanced Research Focus

- Glycoconjugate synthesis : Lactobionic acid (oxidation product) serves as a linker for antibody-drug conjugates .

- Lectininhibition : Derivatives like 4'-O-β-D-galactosyl-D-lactitol inhibit Dolichos biflorus agglutinin (DBA) in histochemistry .

- Drug delivery : PEGylated forms enhance solubility of hydrophobic therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.